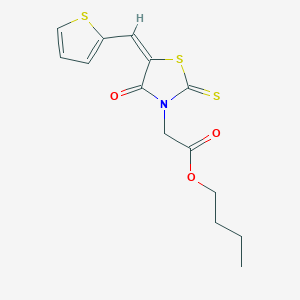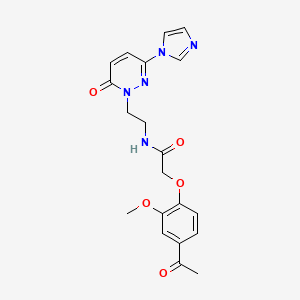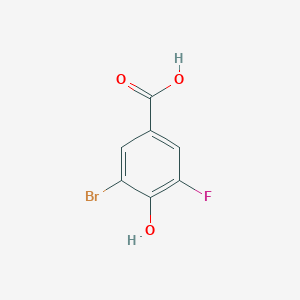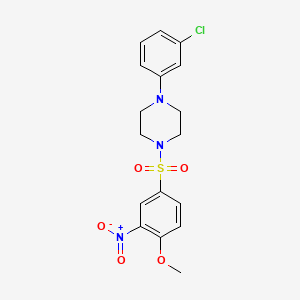
(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazolidine, a heterocyclic compound containing both sulfur and nitrogen in the ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving substituted 3-(3-cyanothiophen-2-yl)iminofuran-2(3H)-ones with appropriate cyanoacetic acid derivatives .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds have been involved in reactions with various reagents such as hydrazine hydrate, anthranilic acid, and aromatic aldehydes .科学的研究の応用
Aldose Reductase Inhibitors
Compounds structurally related to "(E)-butyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate" have been explored for their potential as aldose reductase inhibitors. These inhibitors are significant for their therapeutic potential in managing complications associated with diabetes. The study by Kučerová-Chlupáčová et al. (2020) discovered potent inhibitors of aldose reductase, showcasing over five times the potency compared to the clinically used epalrestat. This research emphasizes the importance of structural analogs in developing more effective treatments for diabetic complications. The selectivity and potency of these compounds were significantly influenced by their structural characteristics, providing valuable insights into the structure-activity relationships within this class of chemicals (Kučerová-Chlupáčová et al., 2020).
Antimicrobial and Antifungal Agents
Another critical area of application for these derivatives is in antimicrobial and antifungal therapy. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives as potential antimicrobial agents. The derivatives exhibited activity against a range of mycobacteria, with certain compounds showing high activity against Mycobacterium tuberculosis. This study provides a foundation for developing new antimicrobial agents against resistant strains of bacteria (Krátký et al., 2017).
Antitumor and Antioxidant Activities
The compound and its derivatives have also shown promise in antitumor and antioxidant research. Aly et al. (2010) investigated the antitumor and antioxidant activities of new 4-oxo-thiazolidine-5-ylidenes. Their findings contribute to understanding these compounds' therapeutic potential and provide a basis for further investigation into their use in cancer and oxidative stress-related conditions (Aly et al., 2010).
Photophysical Properties and DFT Study
On the photophysical front, Jachak et al. (2021) synthesized novel d-π-A type chromophores, including derivatives structurally related to "this compound." These studies are crucial for developing materials with specific optical properties, which can be applied in various scientific fields, including materials science and photophysics (Jachak et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and its inhibition is a well-established strategy for treating cancer .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s thiazolone and thiazolthione derivatives have shown potent inhibitory effects on CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties aid in the prediction of the structure requirements responsible for the observed antitumor activity .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents the replication and division of cancer cells, leading to a decrease in tumor growth .
特性
IUPAC Name |
butyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S3/c1-2-3-6-18-12(16)9-15-13(17)11(21-14(15)19)8-10-5-4-7-20-10/h4-5,7-8H,2-3,6,9H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKJMIAQYBCZGH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)



![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)
![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)


![1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2757363.png)
![6-phenyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757364.png)